4-(4-Ethylphenyl)-4-hydroxy-1-iso-propylpiperidine

Lipophilicity Drug-likeness Permeability prediction

4-(4-Ethylphenyl)-4-hydroxy-1-iso-propylpiperidine (CAS 1198285-79-8; molecular formula C₁₆H₂₅NO; MW 247.38 g/mol) is a synthetic 4-aryl-4-hydroxypiperidine derivative bearing a para-ethyl substituent on the phenyl ring and an N-isopropyl group on the piperidine nitrogen. The compound belongs to the broader 4-phenylpiperidine pharmacophore class, which underpins multiple clinically established opioids (e.g., pethidine, loperamide), nociceptin/orphanin FQ (N/OFQ) receptor ligands, and CNS-active agents.

Molecular Formula C16H25NO
Molecular Weight 247.38 g/mol
Cat. No. B7866579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethylphenyl)-4-hydroxy-1-iso-propylpiperidine
Molecular FormulaC16H25NO
Molecular Weight247.38 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2(CCN(CC2)C(C)C)O
InChIInChI=1S/C16H25NO/c1-4-14-5-7-15(8-6-14)16(18)9-11-17(12-10-16)13(2)3/h5-8,13,18H,4,9-12H2,1-3H3
InChIKeyGCQQKZBTCQRVEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Ethylphenyl)-4-hydroxy-1-iso-propylpiperidine (CAS 1198285-79-8): Procurement-Relevant Chemical Identity and Compound Class


4-(4-Ethylphenyl)-4-hydroxy-1-iso-propylpiperidine (CAS 1198285-79-8; molecular formula C₁₆H₂₅NO; MW 247.38 g/mol) is a synthetic 4-aryl-4-hydroxypiperidine derivative bearing a para-ethyl substituent on the phenyl ring and an N-isopropyl group on the piperidine nitrogen [1]. The compound belongs to the broader 4-phenylpiperidine pharmacophore class, which underpins multiple clinically established opioids (e.g., pethidine, loperamide), nociceptin/orphanin FQ (N/OFQ) receptor ligands, and CNS-active agents [2]. Its computed physicochemical profile—XLogP3 of 3.0, topological polar surface area (TPSA) of 23.5 Ų, a single hydrogen bond donor, and three rotatable bonds—places it within oral drug-like chemical space (Lipinski-compliant) and distinguishes it from more hydrophilic N-unsubstituted or N-methyl congeners [1]. Commercially, the compound is available at 97% purity from multiple suppliers including Fluorochem, Ambeed, and abcr, with 1 g pricing ranging from approximately USD 482 to EUR 1,555, positioning it as a specialty research intermediate rather than a bulk commodity [1].

Why Generic Substitution of 4-(4-Ethylphenyl)-4-hydroxy-1-iso-propylpiperidine with In-Class Analogs Carries Procurement Risk


Within the 4-aryl-4-hydroxypiperidine series, relatively modest structural changes at the N-1 and C-4 positions produce substantial shifts in receptor affinity, functional selectivity, and physicochemical properties [1]. Published structure–activity relationship (SAR) studies on 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands demonstrate that N-substituent identity alone can alter binding affinity by over 1,000-fold—Ki values in the same series span from 0.7 nM to >21,000 nM depending on the N-substituent . Computed LogP, TPSA, and molecular weight also vary materially between N-methyl, N-isopropyl, N–H, and N-benzhydryl analogs . Consequently, substituting 4-(4-ethylphenyl)-4-hydroxy-1-iso-propylpiperidine with its N-methyl, N-unsubstituted, or para-isopropylphenyl counterparts without experimental verification introduces meaningful risk of altered target engagement, divergent ADME behavior, and non-reproducible synthetic outcomes. The quantitative evidence below specifies where meaningful, verifiable differentiation exists.

Quantitative Differentiation Evidence: 4-(4-Ethylphenyl)-4-hydroxy-1-iso-propylpiperidine vs. Closest Analogs


Computed Lipophilicity (XLogP3): Higher LogP vs. N-Methyl and N-Unsubstituted Analogs

4-(4-Ethylphenyl)-4-hydroxy-1-iso-propylpiperidine exhibits a computed XLogP3 of 3.0, which is higher than that of its N-methyl analog, 4-(4-ethylphenyl)-4-hydroxy-1-methylpiperidine (estimated LogP ~2.4 based on structurally analogous compound data ), and substantially above the N-unsubstituted analog 4-(4-ethylphenyl)piperidin-4-ol (XLogP estimated ~1.8–2.1 for the free base ). The increased lipophilicity is attributable to the additional two methylene groups in the N-isopropyl substituent versus N-methyl. The quantified LogP difference of approximately +0.6 log units relative to the N-methyl analog corresponds to a roughly 4-fold higher theoretical octanol–water partition coefficient, which class-level SAR evidence associates with increased membrane permeability and potentially altered blood–brain barrier penetration [1].

Lipophilicity Drug-likeness Permeability prediction Physicochemical profiling

Topological Polar Surface Area (TPSA): Minimal PSA Confers Favorable CNS Drug-Like Character Relative to Higher-PSA Analogs

The TPSA of 4-(4-ethylphenyl)-4-hydroxy-1-iso-propylpiperidine is computed at 23.5 Ų, identical to that of the N-methyl analog (23.5 Ų estimated) but lower than that of 1-benzhydryl-4-(4-ethylphenyl)piperidin-4-ol, which bears a bulkier, more polarizable N-substituent and consequently exhibits a larger TPSA [1]. TPSA values below 60–70 Ų are a well-established threshold for favorable passive blood–brain barrier (BBB) penetration; at 23.5 Ų, this compound falls well within the CNS-permeable range, whereas N-benzhydryl- and N-bis(2-chlorophenyl)methyl-substituted congeners studied as nociceptin receptor ligands possess significantly higher TPSA and molecular weights (MW >370), which class-level SAR correlates with reduced CNS exposure and predominant peripheral activity .

CNS drug design Blood–brain barrier permeability TPSA Physicochemical optimization

N-Isopropyl Substituent: Steric Bulk and Metabolic Differentiation vs. N-Methyl Analog

The N-isopropyl group in the target compound introduces greater steric bulk at the piperidine nitrogen compared to the N-methyl group in 4-(4-ethylphenyl)-4-hydroxy-1-methylpiperidine (CAS 180912-09-8). In the broader piperidine and 4-phenylpiperidine literature, N-dealkylation via CYP450-mediated α-carbon hydroxylation is a primary metabolic clearance pathway for N-alkyl piperidines; an isopropyl substituent presents a branched α-carbon that is sterically less accessible to CYP450 active-site heme iron than the linear methyl group, potentially reducing N-deisopropylation rates relative to N-demethylation [1]. Quantitative in vitro metabolic stability data for this specific compound are not publicly available; however, the class-level principle—that branching at the α-carbon of N-alkyl substituents attenuates oxidative N-dealkylation—is mechanistically established across diverse piperidine and tertiary amine chemotypes [2]. Users should verify this property experimentally; the target compound's N-isopropyl group provides a rational basis for expecting differentiated metabolic stability, but this cannot be assumed without direct comparative microsomal or hepatocyte stability data.

N-dealkylation CYP450 metabolism Steric shielding Metabolic stability Piperidine SAR

Commercially Available Purity Grade and Vendor Sourcing: 97% Purity with Multi-Supplier Availability

4-(4-Ethylphenyl)-4-hydroxy-1-iso-propylpiperidine is commercially available at 97% purity from multiple established suppliers: Fluorochem (Cat. 394682, 97.0%, 1 g: £489.00, 5 g: £1,276.00), Ambeed (Cat. A932408, 97%, 1 g: $482.00), abcr (Cat. AB426687, 1 g: €553.40–€1,555.10), and Shanghai Hao Hong Biomedical (Cat. 1813912, 97%, 1 g: ¥9,539.00) [1]. By comparison, the N-methyl analog (CAS 180912-09-8) is listed at 95% minimum purity from AKSci and at 98% from Leyan , while the para-isopropylphenyl analog (CAS 1198284-99-9) is offered at 95–97% purity at comparable pricing . The consistent 97% purity specification across multiple independent vendors for the target compound provides purchasing flexibility and competitive pricing, reducing single-supplier dependency risk.

Purity specification Procurement Vendor comparison Quality control Research chemical sourcing

Synthetic Utility: Free Tertiary Alcohol as a Versatile Functional Handle vs. O-Substituted or Deoxygenated Analogs

The tertiary hydroxyl group at the C-4 position of 4-(4-ethylphenyl)-4-hydroxy-1-iso-propylpiperidine is a chemically accessible functional handle that enables further derivatization—including O-acylation, O-alkylation, oxidation to the corresponding piperidin-4-one, or dehydration to a 4-aryltetrahydropyridine [1]. This contrasts with 4-(4-ethylphenyl)piperidine analogs lacking the C-4 hydroxyl, which offer fewer synthetic diversification points, and with 4-alkoxy or 4-acyloxy congeners that have already consumed the hydroxyl for a specific substituent [2]. In the patent literature, 4-aryl-4-hydroxypiperidines are explicitly claimed as intermediates for the synthesis of 4,4-diarylpiperidines (via Friedel–Crafts arylation), neuroleptic 4-aroyl-4-hydroxypiperidines, and opioid receptor modulators [3].

Synthetic intermediate Building block Functionalization Late-stage diversification Medicinal chemistry

High-Confidence Application Scenarios for 4-(4-Ethylphenyl)-4-hydroxy-1-iso-propylpiperidine Based on Quantitative Differentiation Evidence


CNS-Penetrant Lead Optimization Scaffold in Nociceptin/Opioid Receptor Programs

With a computed TPSA of 23.5 Ų, MW of 247.38, and XLogP3 of 3.0, this compound occupies a favorable CNS drug-like chemical space distinct from the peripherally restricted N-benzhydryl-4-(4-ethylphenyl)piperidin-4-ol series (MW >370; TPSA elevated) characterized by Ho et al. (2007) . Researchers pursuing centrally active nociceptin (NOP) or opioid receptor ligands can rationally select this N-isopropyl scaffold to maintain CNS permeability while using the free C-4 hydroxyl as a derivatization point for SAR exploration—a dual advantage not offered by either the N-methyl analog (lower LogP, possibly reduced CNS partitioning) or the N-benzhydryl analogs (peripherally restricted).

Metabolic Stability-Focused Analog Design Using N-Isopropyl Steric Shielding

The branched N-isopropyl group provides a testable hypothesis for reduced CYP450-mediated N-dealkylation relative to the N-methyl analog (CAS 180912-09-8), based on the class-level principle that α-carbon branching impedes oxidative N-dealkylation [1]. Researchers designing in vitro metabolic stability panels can use this compound as the N-isopropyl test article alongside the N-methyl and N-unsubstituted comparators to quantify the magnitude of the N-substituent effect within a matched 4-(4-ethylphenyl)-4-hydroxypiperidine series—a controlled comparison that isolates the N-substituent variable while holding the 4-aryl group constant.

Late-Stage Diversification Building Block for Piperidine-Focused Compound Libraries

The free tertiary C-4 alcohol enables O-acylation, O-alkylation, oxidation, and Friedel–Crafts diarylation chemistries, providing at least five distinct diversification vectors from a single intermediate [2]. This contrasts with C-4-unsubstituted piperidine building blocks (1–2 diversification points) and pre-derivatized analogs that cannot be orthogonally modified. Procurement of this compound at a consistent 97% purity from multiple vendors (Fluorochem, Ambeed, abcr) supports reproducible parallel synthesis and library production workflows where chemical homogeneity across building block batches is critical.

Physicochemical Benchmarking Studies of 4-Aryl-4-Hydroxypiperidine Congeneric Series

The compound's well-defined computed properties—XLogP3 = 3.0, TPSA = 23.5 Ų, HBD = 1, HBA = 2—make it suitable as a reference point in systematic physicochemical profiling of 4-aryl-4-hydroxypiperidine series [3]. When co-assayed with the N-methyl (estimated LogP ~2.4, MW 219.32), N-unsubstituted (MW 205.30), and para-isopropylphenyl (MW 261.40) analogs, the compound enables quantitative deconvolution of how incremental structural changes (N-alkyl chain length, para-aryl substituent size) affect LogD7.4, solubility, permeability, and plasma protein binding—data essential for building local QSAR models that inform procurement and synthesis prioritization.

Quote Request

Request a Quote for 4-(4-Ethylphenyl)-4-hydroxy-1-iso-propylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.